An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methylnicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methylnicotinic acid, a key building block in modern medicinal chemistry. It is designed to offer not just procedural steps but also a deeper understanding of the rationale behind its synthesis and application, empowering researchers to leverage its potential in novel drug design and development.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-5-fluoro-6-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 1256789-18-0 , is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a carboxylic acid, a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring provides a rich platform for chemical modification, making it a sought-after component in the design of novel therapeutic agents and agrochemicals.[2]
The strategic placement of these functional groups allows for a variety of chemical transformations. The carboxylic acid can be readily converted into esters, amides, and other derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities. The fluorine atom at the 5-position can enhance the metabolic stability and bioavailability of the final compound, a common strategy in modern drug design. The methyl group at the 6-position can also be a site for further chemical modification or can contribute to the steric and electronic properties of the molecule.
This guide will delve into the synthesis of this important building block, its key physicochemical properties, and its applications in the development of new pharmaceuticals.
Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid: A Strategic Approach
The most direct and plausible synthetic route to 2-Chloro-5-fluoro-6-methylnicotinic acid involves the hydrolysis of its corresponding methyl ester, Methyl 2-Chloro-5-fluoro-6-methylnicotinate. This precursor serves as a key intermediate and its synthesis is a critical first step.
Synthesis of the Precursor: Methyl 2-Chloro-5-fluoro-6-methylnicotinate
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.
A common method for the synthesis of related 2-chloro-5-fluoronicotinic acid esters involves the selective reduction of a 2,6-dichloro-5-fluoronicotinic acid ester.[3][4] This is often achieved through catalytic hydrogenation.
Hydrolysis to the Final Product: 2-Chloro-5-fluoro-6-methylnicotinic Acid
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard and well-understood chemical transformation.
Experimental Protocol: Hydrolysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate
This protocol is based on a general procedure for the hydrolysis of a structurally similar compound, methyl 2-chloro-5-methylnicotinoate, and may require optimization for the specific substrate.[5]
Materials:
-
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
-
Methanol
-
Sodium hydroxide (aqueous solution)
-
Concentrated hydrochloric acid
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Water
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Ice bath
-
Magnetic stirrer and stir bar
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Round-bottom flask
-
pH paper or pH meter
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Büchner funnel and filter paper
Procedure:
-
Dissolve Methyl 2-Chloro-5-fluoro-6-methylnicotinate in methanol in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide, ensuring the temperature of the reaction mixture does not exceed 30°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for approximately 1.5 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of 2 with concentrated hydrochloric acid.
-
A precipitate of 2-Chloro-5-fluoro-6-methylnicotinic acid should form.
-
Collect the precipitate by filtration using a Büchner funnel.
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Wash the solid with cold water.
-
Dry the product under vacuum to yield the final compound.
Physicochemical and Safety Data
While specific experimental data for 2-Chloro-5-fluoro-6-methylnicotinic acid is limited, data for structurally related compounds can provide valuable insights.
Table 1: Physicochemical Properties of Related Nicotinic Acid Derivatives
| Property | 2-Chloro-5-fluoronicotinic acid | 2-Chloro-5-methylnicotinic acid |
| Molecular Formula | C₆H₃ClFNO₂[6] | C₇H₆ClNO₂[7] |
| Molecular Weight | 175.54 g/mol [6] | 171.58 g/mol [7] |
| Appearance | White to off-white crystalline powder | Pale yellow solid |
| Melting Point | Not specified | 180-180.5 °C[5] |
| Solubility | Sparingly soluble in water | Information not available |
Safety and Handling:
Substituted nicotinic acids, including halogenated derivatives, should be handled with care in a well-ventilated laboratory fume hood.[8][9][10] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][10]
Hazard Statements for a related compound (2-Chloro-5-fluoronicotinic acid):
Precautionary Statements for a related compound (2-Chloro-5-fluoronicotinic acid):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Applications in Drug Discovery and Development
2-Chloro-5-fluoro-6-methylnicotinic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the different functional groups on the pyridine ring.
Key Applications:
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Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial starting material for the synthesis of more complex drug candidates.[2] The fluorinated nicotinic acid scaffold can enhance the bioavailability and metabolic stability of the final drug molecule.[2]
-
Intermediate in Agrochemical Synthesis: It is also used in the production of systemic insecticides and plant growth regulators.[2]
-
Scaffold for Novel Compound Libraries: The versatile nature of this molecule allows for its use in the creation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Illustrative Workflow: Utilization in a Drug Discovery Program
The following diagram illustrates a typical workflow where 2-Chloro-5-fluoro-6-methylnicotinic acid is utilized as a key building block in a medicinal chemistry program.
Caption: Workflow illustrating the use of 2-Chloro-5-fluoro-6-methylnicotinic acid in drug discovery.
Conclusion
2-Chloro-5-fluoro-6-methylnicotinic acid is a strategically important building block for researchers in the fields of drug discovery and agrochemical development. Its synthesis, primarily through the hydrolysis of its methyl ester, provides access to a versatile scaffold that can be readily modified to generate a wide array of novel compounds. A thorough understanding of its synthesis, properties, and potential applications is crucial for harnessing its full potential in the development of new and effective chemical entities.
References
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MySkinRecipes. Methyl 2-Chloro-5-fluoro-6-methylnicotinate. [Link]
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PubChem. 2-Chloro-5-fluoronicotinic acid. [Link]
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PubChem. 2-Chloro-5-methylnicotinic acid. [Link]
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MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]
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Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
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PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. [Link]
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MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
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